molecular formula C13H16N4O4 B2918825 N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide CAS No. 1333633-13-8

N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide

Cat. No.: B2918825
CAS No.: 1333633-13-8
M. Wt: 292.295
InChI Key: PEYBGMGMRAXDNX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique imidazolidinone core, which is known for its stability and reactivity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the prop-2-en-1-yl group: This can be achieved through alkylation reactions using prop-2-en-1-yl halides in the presence of a base.

    Attachment of the cyanomethyl and propyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.

Comparison with Similar Compounds

N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents attached to the imidazolidinone core.

    Imidazolidinone derivatives: Compounds with the imidazolidinone core but different functional groups, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-3-6-15(8-5-14)10(18)9-17-12(20)11(19)16(7-4-2)13(17)21/h4H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBGMGMRAXDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CN1C(=O)C(=O)N(C1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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